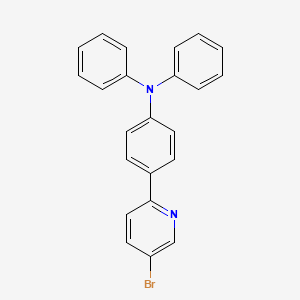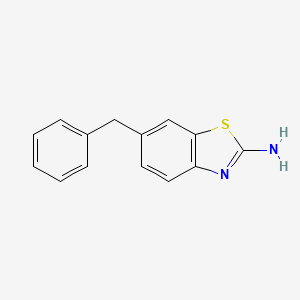![molecular formula C18H23ClN2O5 B8550292 tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with a unique structure that combines elements of furan, pyridine, and imidodicarbonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor to form the furo[2,3-c]pyridine ring system.
Chlorination: Introduction of the chlorine atom at the 2-position of the furo[2,3-c]pyridine ring.
Methylation: Addition of a methyl group at the 3-position.
Imidodicarbonate formation: Reaction of the intermediate with di-tert-butyl imidodicarbonate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The furo[2,3-c]pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The imidodicarbonate group can be hydrolyzed to form corresponding amines and carbonates.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.
Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.
Hydrolysis: Corresponding amines and carbonates.
Applications De Recherche Scientifique
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)carbamate
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)urea
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)thiourea
Uniqueness
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to the presence of the imidodicarbonate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the furo[2,3-c]pyridine ring with the imidodicarbonate group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H23ClN2O5 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O5/c1-10-11-8-9-20-14(12(11)24-13(10)19)21(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h8-9H,1-7H3 |
Clé InChI |
HBTIOUGSQWDHDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine](/img/structure/B8550235.png)

![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)









![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)
